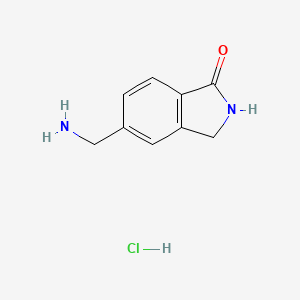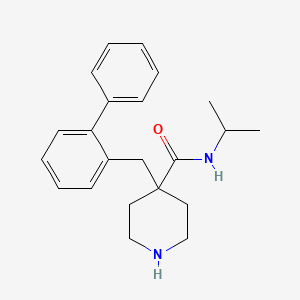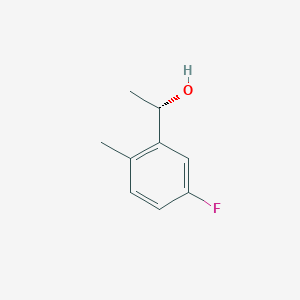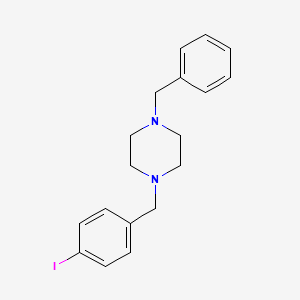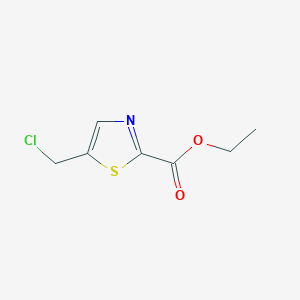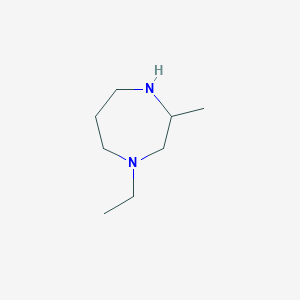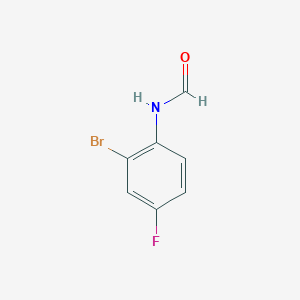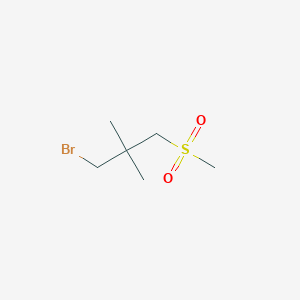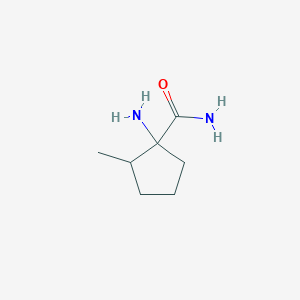![molecular formula C10H10FN3S B1444253 2-フルオロフェニル)-1,3,4-チアゾール-2-イル]エタン-1-アミン CAS No. 1542100-93-5](/img/structure/B1444253.png)
2-フルオロフェニル)-1,3,4-チアゾール-2-イル]エタン-1-アミン
概要
説明
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is a chemical compound with the molecular formula C10H10FN3S and a molecular weight of 223.27 g/mol . This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学的研究の応用
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine has several scientific research applications:
生化学分析
Biochemical Properties
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, affecting their function and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .
Cellular Effects
The effects of 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine on cells are diverse and depend on the cell type and context. In cancer cells, for instance, the compound has been observed to induce apoptosis by activating caspase pathways. It also affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. Additionally, the compound can influence the cell cycle, causing cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. For example, its interaction with cytochrome P450 enzymes can lead to the inhibition of metabolic processes. The compound also affects gene expression by interacting with transcription factors and altering their binding to DNA. These molecular interactions result in changes in cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular functions, such as continuous cell cycle arrest and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models. At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells. The compound’s metabolism can also influence its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is transported and distributed through interactions with transporters and binding proteins. It can bind to membrane transporters, facilitating its uptake into cells. Once inside, the compound can accumulate in specific cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial functions and induce apoptosis. The localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
準備方法
The synthesis of 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine typically involves the reaction of 2-fluorobenzonitrile with thiosemicarbazide under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
化学反応の分析
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine can be compared with other similar compounds, such as:
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine: This compound lacks the ethan-1-amine group but shares similar biological activities.
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine: This isomer has the fluorine atom in a different position, which can affect its reactivity and biological activity.
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine: The chlorine atom in place of fluorine can lead to different chemical properties and applications.
特性
IUPAC Name |
1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-6(12)9-13-14-10(15-9)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTIWZFFDCPUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)
![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride](/img/structure/B1444173.png)
![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)

